molecular formula C5H5BrOS B13090750 2-Bromo-3-methoxythiophene

2-Bromo-3-methoxythiophene

Cat. No.: B13090750
M. Wt: 193.06 g/mol
InChI Key: WSNAMSQNHCXVSZ-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their unique electronic, optical, and redox properties due to the presence of a sulfur atom in the five-membered ring structure. These properties make thiophenes valuable in various fields, including natural products, medicines, functional materials, and photoresponsive dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxythiophene typically involves the bromination of 3-methoxythiophene. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methoxythiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxythiophene involves its interaction with various molecular targets and pathways. The compound’s unique electronic properties, due to the sulfur atom in the thiophene ring, allow it to participate in redox reactions and form stable intermediates. These properties are crucial for its applications in organic electronics and materials science .

Comparison with Similar Compounds

  • 2-Bromo-3-methylthiophene
  • 2-Bromo-3-ethoxythiophene
  • 2-Bromo-3-chlorothiophene

Comparison: 2-Bromo-3-methoxythiophene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and photoresponsive materials .

Biological Activity

2-Bromo-3-methoxythiophene is a compound belonging to the thiophene family, characterized by its unique chemical structure that includes a bromine atom and a methoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.

The chemical formula of this compound is C6H6BrOS. The presence of the bromine atom allows for various substitution reactions, while the methoxy group provides distinct electronic properties that can influence biological interactions.

PropertyValue
Molecular Weight195.08 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can participate in redox reactions due to the thiophene ring's electronic properties, which may lead to the formation of reactive intermediates.

Key Mechanisms:

  • Inhibition of Viral Replication: Derivatives of this compound are known to inhibit viral replication by targeting specific viral enzymes.
  • Activation of Receptors: It has been suggested that this compound may act as an agonist for certain nicotinic receptors, influencing neurotransmission pathways.

Biological Activity Studies

Research has indicated that this compound exhibits a range of biological activities. Studies have focused on its cytotoxic effects against various cancer cell lines and its potential as an antiviral agent.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntiviralInhibits replication of specific viruses
CytotoxicityExhibits selective toxicity towards tumor cells
Enzyme InteractionModulates activity of cytochrome P450 enzymes

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives of this compound were effective against influenza virus by inhibiting viral polymerase activity, leading to reduced viral load in infected cells.
  • Cytotoxic Effects : In vitro studies showed that this compound selectively induced apoptosis in cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and interactions with metabolic enzymes. It is expected to undergo biotransformation, leading to metabolites with varying biological activities.

Toxicity Profile

While low doses of this compound may exhibit minimal toxicity, higher concentrations have been associated with adverse effects such as oxidative stress and cellular apoptosis.

Table 3: Toxicity Observations

Dosage LevelObserved Effects
Low (1 µM)Minimal cytotoxicity
Moderate (10 µM)Increased oxidative stress
High (100 µM)Significant apoptosis in cancer cells

Properties

IUPAC Name

2-bromo-3-methoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNAMSQNHCXVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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